2-(Chloro(4-chlorophenyl)methyl)pyridine
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Overview
Description
2-(Chloro(4-chlorophenyl)methyl)pyridine is an organic compound with the molecular formula C12H9Cl2N It is a derivative of pyridine, featuring a chloro-substituted phenyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloro(4-chlorophenyl)methyl)pyridine typically involves the reaction of 4-chlorobenzyl chloride with 2-chloropyridine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
4-chlorobenzyl chloride+2-chloropyridineNaOH, refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of solvents and reagents can improve the overall efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloro(4-chlorophenyl)methyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms, yielding the corresponding dechlorinated product.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dechlorinated pyridines.
Scientific Research Applications
2-(Chloro(4-chlorophenyl)methyl)pyridine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Utilized in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloro(4-chlorophenyl)methyl)pyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The chloro-substituted phenyl group can enhance the compound’s binding affinity to specific targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)pyridine
- 4-Chlorobenzyl chloride
- 2-Chloropyridine
Uniqueness
2-(Chloro(4-chlorophenyl)methyl)pyridine is unique due to the presence of both chloro-substituted phenyl and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-[chloro-(4-chlorophenyl)methyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-10-6-4-9(5-7-10)12(14)11-3-1-2-8-15-11/h1-8,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOZASAAOCISAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931432 |
Source
|
Record name | 2-[Chloro(4-chlorophenyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10931432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142404-69-1 |
Source
|
Record name | Pyridine, 2-(chloro(4-chlorophenyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142404691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[Chloro(4-chlorophenyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10931432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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